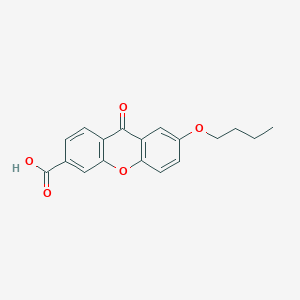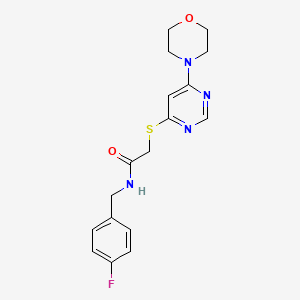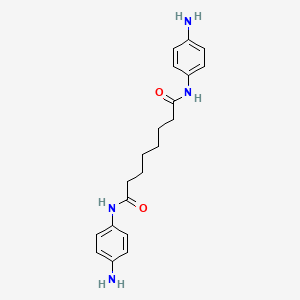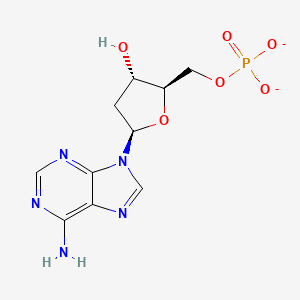
(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the chemical formula C40H57N5O7 carfilzomib . It is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. Carfilzomib is primarily used as an anti-cancer medication, specifically for the treatment of multiple myeloma. It acts as a selective proteasome inhibitor, which means it blocks the action of proteasomes, cellular complexes that break down proteins .
準備方法
Synthetic Routes and Reaction Conditions
Carfilzomib is synthesized through a series of chemical reactions involving the coupling of various amino acid derivatives. The synthesis typically involves the following steps:
Formation of the tetrapeptide backbone: This involves the sequential coupling of amino acids such as L-phenylalanine, L-leucine, and others.
Introduction of the epoxyketone moiety: This step involves the incorporation of the epoxyketone functional group, which is crucial for the proteasome inhibitory activity of carfilzomib.
Final deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound through techniques such as chromatography
Industrial Production Methods
Industrial production of carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale chromatography are employed to produce carfilzomib in bulk .
化学反応の分析
Types of Reactions
Carfilzomib undergoes various chemical reactions, including:
Oxidation: Carfilzomib can undergo oxidation reactions, particularly at the epoxyketone moiety.
Reduction: Reduction reactions can also occur, affecting the ketone group.
Substitution: Substitution reactions can take place at the amino acid residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxyketone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide synthesis.
Biology: Employed in research on protein degradation pathways and cellular processes involving proteasomes.
Medicine: Extensively studied for its therapeutic potential in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new proteasome inhibitors and related pharmaceuticals
作用機序
Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition prevents the proteasome from degrading unwanted cellular proteins, leading to a build-up of polyubiquitinated proteins. This accumulation can cause cell cycle arrest, apoptosis, and inhibition of tumor growth. Carfilzomib displays minimal interactions with non-proteasomal targets, thereby improving its safety profile .
類似化合物との比較
Carfilzomib is compared with other proteasome inhibitors such as:
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike carfilzomib, bortezomib is a boronic acid derivative.
Ixazomib: A newer proteasome inhibitor that is orally bioavailable, unlike carfilzomib which is administered intravenously.
Epoxomicin: The natural product analog of carfilzomib, which served as the basis for its development .
Carfilzomib is unique due to its irreversible binding to the proteasome and its specific inhibition of the chymotrypsin-like activity, which contributes to its potent anti-cancer effects .
特性
分子式 |
C40H57N5O7 |
|---|---|
分子量 |
719.9 g/mol |
IUPAC名 |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40-/m0/s1 |
InChIキー |
BLMPQMFVWMYDKT-IKKRJENISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
正規SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


dimethylsilane](/img/structure/B14130440.png)




![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)







![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
